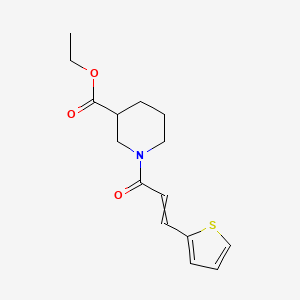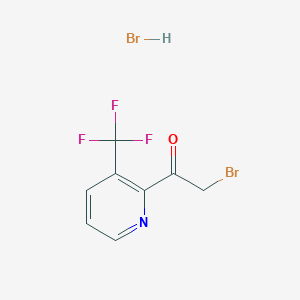![molecular formula C11H13N3OS2 B8575496 N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8575496.png)
N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
描述
N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its bithiazole core, which consists of two thiazole rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide typically involves the following steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thioamide and haloketone precursors.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the bithiazole intermediate reacts with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization and acylation reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the bithiazole core.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide involves its interaction with specific molecular targets:
相似化合物的比较
- N-(2-Amino-4’-methyl-4,5’-bithiazol-2’-yl)-4-methoxybenzamide
- 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Comparison:
- Uniqueness: N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide is unique due to its specific bithiazole core and acetamide group, which confer distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the specific structure of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide allows for unique interactions and effects in biological systems .
属性
分子式 |
C11H13N3OS2 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3OS2/c1-4-9-14-8(5-16-9)10-6(2)12-11(17-10)13-7(3)15/h5H,4H2,1-3H3,(H,12,13,15) |
InChI 键 |
WBELLGGAINLWMC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CS1)C2=C(N=C(S2)NC(=O)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Formylphenyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8575418.png)
![5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8575441.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-5'-carboxylic acid](/img/structure/B8575447.png)


![1-pentyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8575460.png)



![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B8575492.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)



